Aluminum ZINC sulfate

Description

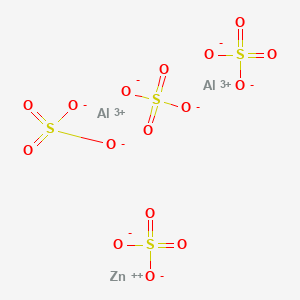

Structure

2D Structure

Properties

IUPAC Name |

dialuminum;zinc;tetrasulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.4H2O4S.Zn/c;;4*1-5(2,3)4;/h;;4*(H2,1,2,3,4);/q2*+3;;;;;+2/p-8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBZENKYROGMMZ-UHFFFAOYSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O16S4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22992-10-5 | |

| Record name | Aluminum zinc sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022992105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALUMINUM ZINC SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3WF3HJH3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Formation Mechanisms of Aluminum Zinc Sulfate Based Materials

Solution-Phase Synthesis Routes

Solution-phase synthesis offers excellent control over stoichiometry and homogeneity due to the mixing of precursors at the molecular level. These methods are versatile and can be adapted to produce a range of materials from simple double salts to complex composite structures.

Co-precipitation is a widely utilized technique for the synthesis of aluminum zinc sulfate (B86663) materials. This method involves dissolving soluble salts of aluminum and zinc, such as aluminum sulfate and zinc sulfate, in a solvent, typically water. A precipitating agent is then added to the solution, causing the simultaneous precipitation of a mixed solid containing both aluminum and zinc ions. The formation of a double salt, a compound containing two different cations (Al³⁺ and Zn²⁺) sharing a common sulfate anion, is a primary outcome of this process.

The fundamental principle is based on exceeding the solubility product of the target compound. The chemical reaction can be generalized as a double decomposition hydration reaction where soluble aluminum and zinc salts react to form the desired double salt hydrate. google.com The choice of precipitating agent and the control of pH are critical. For instance, the co-precipitation of zinc ions with aluminum hydroxide (B78521) is significantly influenced by pH, with maximum precipitation occurring in the pH range of 8-9. nii.ac.jp Studies have shown that sulfate ions in the solution can favor the co-precipitation of zinc with aluminum-based carriers. nii.ac.jp

Controlled crystallization is an extension of this process, where parameters such as temperature, concentration, and cooling rate are carefully managed to influence crystal size, shape, and purity. This technique is common for producing double salts like alums and Tutton salts, which are formed by mixing saturated solutions of the constituent simple salts and allowing for slow evaporation of the solvent. alaminchemical.comsapub.org By carefully controlling the cooling process of a saturated zinc sulfate solution, for example, the formation of specific hydrates like Zinc Sulfate Heptahydrate can be precisely managed. google.comnih.gov This principle is directly applicable to a mixed solution of aluminum and zinc sulfates to crystallize a specific aluminum zinc sulfate double salt hydrate.

| Parameter | Effect on Co-precipitation/Crystallization | Example |

| pH | Determines the species in solution and the solubility of the product. | Maximum co-precipitation of zinc with aluminum hydroxide occurs at pH 8-9. nii.ac.jp |

| Temperature | Affects the solubility of salts and the kinetics of crystal growth. | Optimal crystallization temperature for zinc sulfate heptahydrate is noted as 20 °C for good product quality. nih.gov |

| Precursor Concentration | Influences the degree of supersaturation and the rate of precipitation. | Preparation of zinc sulfate solutions with a Baume degree of 52-54 is used to control crystallization upon cooling. google.com |

| Cooling Rate | Impacts the size and uniformity of the resulting crystals. | Slow evaporation of mixed salt solutions promotes the growth of large, well-defined double salt crystals. sapub.org |

Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel, known as an autoclave. These techniques are highly effective for producing crystalline materials with controlled morphology and size.

While direct synthesis of this compound double salt via this method is not extensively documented, the approach is widely used for producing related zinc-aluminum materials, such as zinc aluminate spinel (ZnAl₂O₄) and aluminum-doped zinc oxide (Al:ZnO). mdpi.comresearchgate.net In these syntheses, soluble precursors like zinc nitrate (B79036) (Zn(NO₃)₂) and aluminum nitrate (Al(NO₃)₃) are typically used. mdpi.comscirp.org The process involves dissolving the precursors, adding a precipitating agent like potassium hydroxide (KOH), and heating the resulting solution in an autoclave. Microwave-assisted hydrothermal methods can significantly shorten the reaction time. mdpi.comresearchgate.net

The formation mechanism involves the dissolution of precursors and subsequent nucleation and growth of the crystalline product under high-pressure conditions. The solvent plays a crucial role not only in dissolving the reactants but also in controlling the reaction kinetics and the morphology of the final product. For solvothermal synthesis of zinc aluminate, organic solvents like 1,4-butanediol are used with precursors such as zinc acetate and aluminum isopropoxide. researchgate.net

Table 2: Parameters in Hydrothermal/Solvothermal Synthesis of Zn-Al Materials

| Parameter | Condition | Precursors | Product | Source |

|---|---|---|---|---|

| Method | Microwave-Assisted Hydrothermal | Zn(NO₃)₂·6H₂O, Al(NO₃)₃·9H₂O | Zinc-Aluminate Spinel (ZnAl₂O₄) | mdpi.com |

| Method | Hydrothermal | Zinc Acetate, Aluminum Nitrate | Al-doped ZnO Nanopowders | researchgate.net |

| Method | Solvothermal | Zinc Acetate, Aluminum Isopropoxide | Zinc Aluminate Spinel (ZnAl₂O₄) | researchgate.net |

| Method | Hydrothermal | Zinc Nitrate, Aluminum Nitrate | Al-doped ZnO Nanowires | scirp.org |

The sol-gel process is a versatile wet-chemical technique used for fabricating materials, particularly metal oxides and composites, from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers.

The process involves the evolution of inorganic networks through the formation of a colloidal suspension (sol) and gelation of the sol to form a network in a continuous liquid phase (gel). Key steps include the hydrolysis and polycondensation of metal alkoxide or metal salt precursors. For aluminum-zinc composite materials, typical precursors include zinc acetate dihydrate and aluminum chloride or aluminum nitrate. researchgate.netyoutube.com A stabilizer, such as monoethanolamine (MEA), is often used to control the reaction rate. researchgate.netiaea.org

The formation mechanism proceeds as follows:

Hydrolysis: Metal precursors react with water, replacing alkoxide or other groups with hydroxyl groups.

Condensation: The hydroxylated precursor molecules react with each other to form metal-oxygen-metal bridges, releasing water or alcohol. This process leads to the formation of a porous three-dimensional network.

Aging and Drying: The gel is aged to strengthen the network and then dried to remove the solvent, yielding the final material.

This method is particularly useful for creating composite materials, such as aluminum-doped zinc oxide (Al:ZnO) thin films. researchgate.netiaea.org By carefully controlling parameters like the precursor concentration, pH, and annealing temperature, the sol-gel method allows for precise control over the final material's microstructure and properties. researchgate.net

Green synthesis has emerged as an eco-friendly and cost-effective alternative to conventional chemical and physical methods for producing nanomaterials. This approach utilizes biological entities such as plant extracts, bacteria, or fungi as reducing and stabilizing agents.

In the context of zinc-based materials, plant extracts from sources like Hibiscus cannabinus or strawberry leaves have been successfully used to synthesize zinc oxide nanoparticles from zinc sulfate or zinc acetate precursors. mdpi.comresearchgate.net The phytochemicals present in these extracts—such as polyphenols, flavonoids, and alkaloids—act as natural chelating and reducing agents, facilitating the formation of the nanoparticles. The process typically involves mixing an aqueous solution of the metal salt (e.g., zinc sulfate) with the plant extract, followed by stirring and sometimes pH adjustment to induce the formation of the desired material. mdpi.com

While the green synthesis of the specific this compound double salt is not yet widely reported, the principles can be readily extended. A mixed solution of aluminum sulfate and zinc sulfate could be treated with a suitable plant extract. The bioactive molecules in the extract could chelate both Al³⁺ and Zn²⁺ ions, promoting their simultaneous precipitation or crystallization into a composite or double salt structure, offering a sustainable pathway for producing these materials.

Solid-State Reaction Pathways

Solid-state reactions involve the thermal reaction of solid precursors without the use of a solvent. This method is typically employed for synthesizing thermally stable inorganic compounds, such as mixed-metal oxides, and requires high temperatures to overcome the kinetic barriers of diffusion in the solid phase.

The synthesis of zinc aluminate (ZnAl₂O₄) from solid precursors is a well-established example of this pathway. The process involves intimately mixing powders of zinc- and aluminum-containing compounds, such as zinc oxide (ZnO) and aluminum oxide (Al₂O₃), or industrial sludges containing gibbsite (Al(OH)₃) and hydrozincite (Zn₅(CO₃)₂(OH)₆). jwent.netresearchgate.net The mixture is then compacted and calcined at high temperatures, often exceeding 1000°C. jwent.net

The formation mechanism is driven by the diffusion of ions across the interface of the reactant particles. For the ZnO-Al₂O₃ system, the reaction proceeds through the counter-diffusion of Zn²⁺ and Al³⁺ ions through the developing product layer (the zinc aluminate spinel). This solid-state diffusion is the rate-limiting step and necessitates high activation energy, hence the need for elevated temperatures. The use of molten salts like potassium chloride (KCl) can sometimes be employed to facilitate the reaction at lower temperatures by providing a liquid phase for ion transport. jwent.net

Control over Reaction Parameters and Resulting Material Characteristics

The ability to control reaction parameters is crucial for tailoring the physicochemical properties of the synthesized this compound-based materials. The choice of synthesis method and the precise management of experimental conditions directly influence characteristics such as crystallinity, particle size, morphology, and phase purity.

Key reaction parameters and their effects include:

Precursor Type: The choice of aluminum and zinc salts (e.g., sulfates, nitrates, chlorides, acetates) can affect reaction kinetics, solubility, and the morphology of the final product. For instance, in the hydrothermal synthesis of Al-doped ZnO, different aluminum precursors (chloride, nitrate, isopropoxide) resulted in nanopowders with varying morphologies. researchgate.net

pH of the Solution: In solution-based methods like co-precipitation, pH is a critical factor that governs the hydrolysis of metal ions and the solubility of the resulting hydroxide or salt precipitates. Optimal pH ranges are necessary to ensure the complete precipitation of both metal species. nii.ac.jp

Temperature and Time: Both synthesis temperature and reaction duration significantly impact the kinetics of nucleation and crystal growth. In hydrothermal synthesis, higher temperatures and longer times generally lead to higher crystallinity and larger particle sizes. mdpi.com In solid-state reactions, temperature is the primary driver for overcoming diffusion barriers. jwent.net

Concentration and Molar Ratios: The initial concentration of precursors affects the supersaturation of the solution, which in turn influences the nucleation rate and particle size. The molar ratio of aluminum to zinc precursors is a fundamental parameter for controlling the stoichiometry of the final product, whether it is a doped material or a double salt. researchgate.net

Stirring and Mixing: In solution-phase synthesis, adequate agitation ensures homogeneity of the reaction mixture, leading to uniform precipitation and preventing localized concentration gradients.

Additives and Stabilizers: In sol-gel and green synthesis, additives like monoethanolamine or compounds from plant extracts act as chelating or stabilizing agents. researchgate.netmdpi.com These agents control the hydrolysis and condensation rates, preventing uncontrolled precipitation and helping to dictate the final particle size and stability.

By carefully manipulating these parameters, researchers can fine-tune the characteristics of this compound-based materials to meet the demands of various technological applications.

Influence of pH and Temperature on Phase Formation

The pH of the reaction medium is a critical factor that dictates the formation and purity of this compound-based phases. The precipitation of metal hydroxides is highly pH-dependent. For instance, aluminum hydroxide typically begins to precipitate at a pH above 5.0, while zinc hydroxide precipitates at a pH between 5.5 and 7. ntnu.noresearchgate.net To achieve co-precipitation for materials like Zn-Al layered double hydroxides, the pH must be maintained in a range where both cations can precipitate simultaneously, often between 7 and 10. ekb.egmdpi.com Studies on the co-precipitation of zinc ions with aluminum hydroxide show that the highest percentage of zinc is incorporated in a pH range of 8-9. nii.ac.jp The specific pH can also influence the selective precipitation of different metal ions when they are present in a mixed solution. nih.gov

Temperature also plays a significant role, particularly in hydrothermal synthesis methods. Hydrothermal treatments, which involve heating the reaction mixture in a sealed vessel, can enhance the crystallinity and control the morphology of the resulting material. nih.gov For zinc oxide nanostructures, a related system, hydrothermal synthesis is a preferred method as it allows for better control over the growth process compared to gas transport methods. wikipedia.org The temperature can affect reaction kinetics and the final crystalline phase, with higher temperatures generally leading to more crystalline products. nih.gov

Below is a data table summarizing the influence of pH on the precipitation of relevant metal hydroxides.

| Metal Ion | Starting pH for Precipitation | Optimal pH Range for Precipitation | Notes |

| Aluminum (Al³⁺) | > 3.5 (as Fe(OH)₃ precursor) / ~5.0 | 5.0 - 5.5 | Can redissolve at very high pH (>9.0). ntnu.no |

| Zinc (Zn²⁺) | ~5.5 | 7.0 - 8.0 | Precipitation efficiency is high in this range. researchgate.netmdpi.com |

| Copper (Cu²⁺) | ~4.5 | ~6.0 | Often co-precipitates in similar ranges to Zn and Al. ntnu.no |

| Iron (Fe³⁺) | > 3.5 | ~4.0 | Ferric hydroxide precipitates at a lower pH than Al³⁺ and Zn²⁺. ntnu.no |

Role of Precursor Stoichiometry and Concentration

The molar ratio of the initial metal precursors, specifically the zinc-to-aluminum (Zn/Al) ratio, is a determining factor in the structure and composition of the resulting materials. In the synthesis of Zn-Al layered double hydroxides, this ratio directly influences the layer charge density and the spacing between the layers. nih.gov Different molar ratios (e.g., M²⁺/Al³⁺ = 3) are targeted to achieve specific crystalline structures similar to natural hydrotalcite. researchgate.net

The concentration of the precursor solutions also affects the nucleation and growth of the crystals. rsc.org Higher precursor concentrations can lead to faster precipitation rates, which may result in smaller, less crystalline particles. electroactmater.com Conversely, lower concentrations may favor the growth of larger, more well-defined crystals. In the synthesis of ZnO nanoparticles, it has been shown that the precursor concentration can influence particle size and the intensity of crystallographic orientations. electroactmater.commdpi.com For instance, as sol precursor concentration increased from 0.10 M to 0.30 M, the mean particle size of ZnO increased from 19.86 nm to 28.32 nm. electroactmater.com

The following table details the effect of precursor concentration on ZnO nanoparticle synthesis, which provides analogous insights into related systems.

| Precursor | Concentration Effect | Resulting Particle Size | Reference |

| Zinc Nitrate | Increased concentration leads to larger particles. | 24.53 to 63.02 nm | acs.org |

| Zinc Acetate | Can influence morphology, leading to rod-like forms. | Not specified | mdpi.com |

| Zinc Sulfate | Yields the highest surface area among common precursors. | Not specified | mdpi.com |

Impact of Additives and Complexing Agents on Synthesis

Additives and complexing agents can be introduced during synthesis to control the morphology, particle size, and functional properties of this compound-based materials. For example, in the synthesis of layered double hydroxides, organic molecules can be intercalated between the layers to modify their properties. rsc.org

In some syntheses, additives like aluminum sulfate itself can alter the reaction mechanism and electrochemical performance in battery applications. researchgate.net The addition of Al₂(SO₄)₃ to Zn-MnO₂ batteries was found to suppress the formation of zinc hydroxysulfate and promote the precipitation of aluminum hydroxysulfate, which in turn improved the oxidation kinetics of Mn²⁺ during charging. researchgate.net In the context of crystallization, inorganic additives can significantly affect the nucleation and growth kinetics of sulfate crystals. leeds.ac.uk

Mechanistic Studies of Formation and Crystallization Processes

Understanding the fundamental mechanisms of how these materials form is crucial for reproducible and controlled synthesis.

Nucleation and Growth Kinetics

The formation of crystalline materials from solution begins with nucleation, the initial formation of stable nuclei, followed by their growth into larger crystals. The kinetics of these processes can be modeled to understand the underlying mechanisms. For instance, the anion exchange process in Zn-Al LDHs, such as the exchange of nitrate for sulfate, has been studied and found to be a two-stage, diffusion-controlled reaction. desy.de The rate of these exchange reactions can vary depending on the anion, with the order being Cl⁻ > SO₄²⁻ > VOxʸ⁻. desy.de The study of adsorption kinetics for the removal of dyes using zinc aluminum layered double hydroxides also provides insight into the surface reaction rates, which are often described by pseudo-first-order or pseudo-second-order kinetic models. ekb.eg

In-Situ Monitoring Techniques for Synthesis Dynamics

To gain a real-time understanding of the formation and crystallization of these materials, various in-situ monitoring techniques are employed. Synchrotron-based in-situ X-ray diffraction (XRD) is a powerful tool to track the evolution of crystalline phases during synthesis or modification processes. nih.gov This technique has been used to monitor the anion exchange kinetics in Zn-Al LDHs, revealing the formation of intermediate phases during the reaction. desy.de By analyzing the time evolution of the diffraction patterns, researchers can extract kinetic parameters and elucidate the reaction pathway. desy.de Other in-situ methods like light scattering, pH, and ion conductivity measurements can provide complementary information on the particle formation and growth dynamics. nih.gov

Post-Synthetic Modification and Functionalization Strategies

After the initial synthesis, this compound-based materials can be further modified to enhance their properties or introduce new functionalities. A primary strategy for layered double hydroxides is anion exchange, where the sulfate anions in the interlayer space are replaced with other functional anions. researchgate.net This process can be used to introduce corrosion inhibitors, drug molecules, or other species into the LDH structure. researchgate.net The success of the exchange depends on the relative affinity of the incoming anion for the LDH layers. researchgate.net For example, carbonate ions can be successfully replaced with sulfate ions in a ZnAl-LDH, which can improve its electrochemical activity for use in batteries. researchgate.net The modification can also involve creating composites by physically mixing the LDH with other materials like activated carbon or graphene to be used in applications such as supercapacitors or catalysts. rsc.org

Advanced Characterization and Structural Elucidation of Aluminum Zinc Sulfate Compounds

Spectroscopic Analysis Techniques

Spectroscopy provides insights into the atomic and molecular level characteristics of a material.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For aluminum zinc sulfate (B86663), XPS would be used to identify the core level binding energies of aluminum (Al 2p), zinc (Zn 2p), sulfur (S 2p), and oxygen (O 1s).

The precise binding energies would confirm the +3 oxidation state for aluminum, the +2 state for zinc, and the +6 state for sulfur within the sulfate anion (SO₄²⁻). Shifts in these binding energies compared to pure aluminum, zinc, and sulfur standards would provide information about the chemical bonding environment within the double salt crystal lattice. For example, analysis of a related double salt, Al₄(SO₄)₆·(H₂SO₄)·24H₂O, revealed distinct peaks for Al 2p, S 2p, and O 1s, confirming the elemental composition and chemical states. researchgate.net

Table 1: Hypothetical XPS Binding Energies for Aluminum Zinc Sulfate

| Element | Orbital | Expected Binding Energy (eV) |

|---|---|---|

| Al | 2p | ~74-75 |

| Zn | 2p₃/₂ | ~1022-1023 |

| S | 2p | ~168-170 |

| O | 1s | ~531-533 |

Note: This table is illustrative and not based on experimental data for Al₂(SO₄)₄.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting

FTIR and Raman spectroscopy are complementary techniques used to identify the vibrational modes of molecules. For this compound, these techniques would primarily probe the vibrations of the sulfate (SO₄²⁻) anions and the water of hydration (H₂O) molecules if present.

The sulfate ion, with tetrahedral (Td) symmetry, has four fundamental vibrational modes:

ν₁ (A₁): Symmetric stretching, typically appearing as a strong, sharp peak in the Raman spectrum around 980-1000 cm⁻¹.

ν₂ (E): Symmetric bending, found in the Raman spectrum around 450 cm⁻¹.

ν₃ (F₂): Antisymmetric stretching, a strong absorption in the infrared spectrum around 1100-1130 cm⁻¹.

ν₄ (F₂): Antisymmetric bending, a strong absorption in the infrared spectrum around 610-640 cm⁻¹.

In a solid crystal lattice, the local symmetry of the sulfate ion can be lowered, causing the degenerate modes (ν₂, ν₃, ν₄) to split and formerly inactive modes to appear. For instance, in the mineral khademite, Al(SO₄)F·5(H₂O), the ν₁ symmetric stretching mode is observed at 991 cm⁻¹ in the Raman spectrum, while antisymmetric stretching (ν₃) appears at 1104 and 1132 cm⁻¹. nih.gov Studies on various zinc sulfate hydrates show the ν₁ Raman band shifting from 983 cm⁻¹ in ZnSO₄·7H₂O to 1020 cm⁻¹ in ZnSO₄·H₂O. mdpi.com This indicates that the specific cationic environment (in this case, the presence of both Al³⁺ and Zn²⁺) and the degree of hydration would subtly influence the exact peak positions in this compound.

Water of hydration would be identified by broad O-H stretching bands in both spectra, typically in the 3000-3600 cm⁻¹ region, and H-O-H bending modes around 1600-1650 cm⁻¹. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the local atomic environment of specific nuclei. For this compound, ²⁷Al and ³³S NMR would be the most informative.

²⁷Al NMR: This technique would reveal the coordination environment of the aluminum ions. A single sharp resonance would suggest one type of aluminum site, likely octahedrally coordinated to oxygen atoms from sulfate groups or water molecules.

³³S NMR: As a quadrupolar nucleus with low natural abundance, ³³S NMR is challenging but can provide direct insight into the sulfate environment. The chemical shift and linewidth are sensitive to distortions in the sulfate tetrahedron. Studies on various inorganic sulfates have shown that the quadrupolar coupling constant correlates with the asymmetry of the S-O bond distances within the sulfate group. researchgate.net

Electron Paramagnetic Resonance (EPR) for Paramagnetic Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. Pure this compound, with Al³⁺, Zn²⁺, and SO₄²⁻, is diamagnetic and would not produce an EPR signal. However, this technique would be highly sensitive to the presence of paramagnetic impurities, such as transition metal ions (e.g., Mn²⁺, Fe³⁺, or Cu²⁺) substituting for Al³⁺ or Zn²⁺ in the crystal lattice. The resulting EPR spectrum would provide information on the identity, oxidation state, and local coordination environment of these impurity centers. For example, Mn²⁺ doped into a ZnS matrix produces a characteristic six-line hyperfine pattern in the EPR spectrum. chalcogen.ro

Diffraction Techniques for Crystalline Structure Determination

X-ray Diffraction (XRD) is the primary technique for determining the long-range atomic and molecular structure of a crystalline material. A powder XRD experiment on a microcrystalline sample of this compound would yield a diffraction pattern, which is a fingerprint of its crystal structure. The positions (2θ angles) and intensities of the diffraction peaks could be used to:

Identify the crystalline phases present.

Determine the unit cell parameters (the dimensions of the basic repeating structural unit).

Refine the atomic positions within the unit cell through Rietveld analysis, provided a suitable structural model is available.

While no specific crystal structure data for Al₂(SO₄)₄ has been found, it could potentially adopt a known structure type for double sulfates. Many double sulfates containing two different cations crystallize in well-known structures, such as the langbeinite or Tutton salt groups. nih.gov The langbeinites are cubic, while Tutton salts are monoclinic. nih.gov Determining which, if any, of these structures this compound adopts would require experimental XRD data.

Table 2: List of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | Al₂(SO₄)₄ |

| Khademite | Al(SO₄)F·5H₂O |

| Zinc Sulfate Heptahydrate | ZnSO₄·7H₂O |

| Zinc Sulfate Monohydrate | ZnSO₄·H₂O |

| Zinc Sulfide (B99878) | ZnS |

| Langbeinites | (A⁺)₂(B²⁺)₂(SO₄)₃ |

| Tutton Salts | (A⁺)₂(B²⁺)(SO₄)₂·6H₂O |

Microscopic and Imaging Techniques for Morphological and Nanoscale Characterization

Scanning Electron Microscopy (SEM) is a widely used technique for visualizing the surface morphology of a material at high magnification. It operates by scanning a focused beam of electrons over a sample's surface and detecting the signals from the interaction of the electron beam with the sample. The most common signals are secondary electrons, which produce high-resolution images of the surface topography.

For this compound, SEM analysis is invaluable for understanding the material's microstructure, including the shape, size, and arrangement of its constituent particles or crystals. This morphological information is crucial as it influences physical properties such as surface area, porosity, and reactivity.

SEM studies can reveal:

Crystal Habit: The characteristic external shape of individual crystals.

Particle Size and Distribution: The average size and size range of particles in a powder sample.

Surface Texture: The presence of features such as pores, cracks, or layers on the particle surfaces.

Aggregation and Agglomeration: The state of particle clustering.

In conjunction with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), SEM can also provide qualitative and quantitative information about the elemental composition of the sample, confirming the presence and distribution of aluminum, zinc, sulfur, and oxygen. mdpi.comacs.org For example, SEM-EDX has been used to confirm morphological changes and metal deposition on various adsorbents. mdpi.com

Table 2: Morphological Observations of Related Compounds by SEM

| Material | Observed Morphology | Imaging Conditions/Notes |

|---|---|---|

| Zinc Sulfate Nanoparticles | Spherical nanoparticles | Produced using Nigella Sativa as a reducing agent. researchgate.net |

| Fe(II) Coordination Compound in Epoxy | Well-dispersed microparticles | Homogeneous dispersion with no significant clustering observed, even at higher filler loading. mdpi.com |

| Gelatin-based Films | Examination of surface and cross-section microstructure | Acceleration voltage of 15 kV; samples coated with gold for conductivity. mdpi.com |

| Aluminum Samples after Acid Submersion | Varied surface pitting and corrosion | Comparison of surfaces before and after submersion in different acidic media. researchgate.net |

Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, allowing for the visualization of a material's internal structure at the nanoscale. nih.gov In TEM, a beam of high-energy electrons is transmitted through an ultra-thin specimen. The interactions of the electrons with the sample are used to form an image, providing detailed information about the particle size, shape, and arrangement of atoms. researchgate.net

For the characterization of nanoscale this compound, TEM is an indispensable tool. It provides direct visual evidence of the material's nanostructure, which is critical for understanding and controlling its properties in applications such as catalysis, coatings, and advanced materials.

Key information obtained from TEM analysis includes:

Particle Size and Morphology: TEM provides precise measurements of the dimensions and shapes of individual nanoparticles. researchgate.net

Crystallinity and Defects: High-resolution TEM (HRTEM) can resolve the atomic lattice of a crystalline material, allowing for the direct visualization of crystal planes, grain boundaries, and defects.

Internal Structure: TEM can reveal the internal features of particles, such as core-shell structures or the presence of pores.

Dispersion of Nanoparticles: In composite materials, TEM can be used to assess the dispersion quality of this compound nanoparticles within a matrix.

As mentioned previously, TEM is often combined with electron diffraction (SAED) to correlate the observed nanostructure with its crystallographic identity. researchgate.netnih.gov

Table 3: Nanoparticle Size Data from TEM Analysis of Related Materials

| Material | Average Particle Size | Synthesis/Analysis Method |

|---|---|---|

| Ni-doped Fe₃O₄ Nanoparticles | ~29.48 nm | Particle sizes predominantly between 20 and 40 nm. acs.org |

| Molybdenum-based Nanoparticles | Not specified | Visualized inside human hepatoma cells using STEM (a TEM technique). nih.gov |

| ZnO-based Nanoparticles | Not specified | Uptake and intracellular distribution analyzed by dark-field STEM. nih.gov |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface topography at the nanometer scale. chalcogen.rochalcogen.ro It works by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographical map. libretexts.org

For this compound, AFM is a powerful tool for quantitative characterization of surface features and for probing nanoscale mechanical and adhesive properties. Unlike electron microscopy, AFM can be operated in various environments, including ambient air or liquid, which allows for the study of materials under more realistic conditions.

AFM provides several key types of information:

High-Resolution Topography: AFM generates 3D images of the surface, revealing features such as atomic steps, grain boundaries, and surface roughness with sub-nanometer resolution. ara-research.com

Quantitative Surface Roughness Analysis: From the topographical data, various statistical parameters can be calculated to quantify surface roughness, such as the root mean square (RMS) roughness and average roughness. chalcogen.ro

Force Spectroscopy: By measuring the force on the cantilever as a function of its distance from the sample, AFM can probe local mechanical properties like adhesion and elasticity. This can be used to study the interaction forces between this compound surfaces and other materials or molecules. libretexts.org

Studies on related materials, such as zinc aluminum oxide thin films, have used AFM to correlate surface roughness and grain size with processing parameters. chalcogen.ro In situ AFM has also been employed to study corrosion processes at the interface of aluminum alloys, demonstrating its utility in observing dynamic surface changes. fu-berlin.de

Table 4: Surface Roughness Parameters from AFM Analysis of Zinc Aluminum Oxide (ZAO) Films

| Annealing Temperature (°C) | Surface Roughness (nm) | Key Observation |

|---|---|---|

| 200 | 14.52 | Surface roughness increases with annealing temperature. chalcogen.ro |

| 500 | 25.07 | The increase in roughness is correlated with an increase in grain size. chalcogen.ro |

Scanning Transmission Electron Microscopy (STEM) for Elemental Mapping

Scanning Transmission Electron Microscopy (STEM), particularly when coupled with Energy-Dispersive X-ray Spectroscopy (EDS), is a powerful tool for the high-resolution elemental mapping of this compound compounds. This technique allows for the visualization of the spatial distribution of constituent elements—aluminum (Al), zinc (Zn), sulfur (S), and oxygen (O)—at the nanoscale.

Research has demonstrated that in various forms of this compound, including layered double hydroxides (LDHs) with sulfate interlayers, STEM-EDS analysis confirms the homogeneous distribution of these elements. This uniformity is a critical indicator of the formation of a single-phase material, as opposed to a mixture of separate zinc and aluminum compounds. Such detailed elemental maps are crucial for understanding the compound's structure and ensuring the successful synthesis of a homogenous material.

Thermal Analysis for Decomposition and Phase Transition Mechanisms

Thermal analysis techniques are essential for understanding the decomposition pathways and phase transitions of this compound compounds as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For hydrated this compound compounds, TGA typically reveals a multi-step decomposition process. The initial mass loss, occurring at lower temperatures (generally between 50°C and 250°C), corresponds to the removal of physically adsorbed and interlayer water molecules (dehydration).

At intermediate temperatures (around 250°C to 500°C), a further mass loss is often observed, which is attributed to the dehydroxylation of the compound's hydroxide (B78521) layers. The final stage of decomposition occurs at higher temperatures (typically above 500°C), involving the breakdown of the sulfate anions and leading to the formation of mixed zinc and aluminum oxides. The decomposition of the individual components, zinc sulfate and aluminum sulfate, follows a similar pattern of dehydration followed by decomposition into their respective metal oxides and sulfur oxides.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique identifies endothermic and exothermic processes. The dehydration and decomposition of this compound are typically endothermic events. DSC, used in conjunction with TGA, provides a comprehensive thermal profile of the compound. For instance, the decomposition of zinc sulfate heptahydrate and aluminum sulfate hydrate shows distinct endothermic peaks corresponding to the various stages of water loss and sulfate decomposition.

Table 1: Thermal Decomposition Stages of a Representative Zinc-Aluminum Sulfate Layered Double Hydroxide

| Temperature Range (°C) | Process | Mass Loss (%) |

|---|---|---|

| 50 - 250 | Dehydration (loss of interlayer and adsorbed water) | 10 - 15 |

| 250 - 500 | Dehydroxylation of hydroxide layers | 15 - 20 |

Note: The values in this table are representative and can vary based on the specific composition and synthesis conditions of the this compound compound.

Surface Area and Porosity Characterization (e.g., BET, Porosimetry)

The surface area and porosity of this compound compounds are critical parameters, especially for applications in catalysis and adsorption. These properties are commonly determined through nitrogen adsorption-desorption analysis, with the specific surface area calculated using the Brunauer-Emmett-Teller (BET) theory.

The BET surface area of this compound materials can vary significantly depending on their form and preparation method. For instance, a zinc-aluminum sulfate layered double hydroxide may have a surface area in the range of 20-50 m²/g. Other synthesized forms have reported BET surface areas of 12.5 m²/g, 15.2 m²/g, and 18.5 m²/g. Calcination of these materials can lead to a significant increase in surface area, with reports of up to 128 m²/g for a calcined Zn-Al-SO4 layered double hydroxide. Porosimetry measurements further reveal details about the pore volume and pore size distribution, which are often in the mesoporous range (2-50 nm).

Electrochemical Characterization for Functional Behavior

Electrochemical techniques are vital for assessing the functional properties of this compound, particularly for applications in energy storage and corrosion resistance.

Cyclic Voltammetry for Redox Processes

Cyclic Voltammetry (CV) is a potent electrochemical technique used to investigate the redox behavior of materials. In the context of this compound, CV studies have been employed to understand the redox reactions of zinc and the influence of aluminum on these processes.

For example, in studies related to zinc-ion batteries, the addition of aluminum sulfate to zinc sulfate electrolytes has been shown to improve electrochemical performance. CV curves demonstrate a wider electrochemical window and higher coulombic efficiency in the presence of aluminum sulfate. This is attributed to the suppression of side reactions, such as the hydrogen evolution reaction. Furthermore, CV has been used to study the passive behavior of aluminum-zinc alloys in corrosive environments, showing that a stable passive film can form over a wide potential range. Modified electrodes incorporating zinc-aluminum sulfate layered double hydroxides have also exhibited well-defined redox peaks in their cyclic voltammograms, indicating their potential for various electrochemical applications.

Table 2: Electrochemical Parameters from Cyclic Voltammetry of a Zinc-Ion Battery Electrolyte

| Electrolyte Composition | Anodic Peak Potential (V) | Cathodic Peak Potential (V) | Coulombic Efficiency (%) |

|---|---|---|---|

| Zinc Sulfate | 1.2 | -0.8 | 85 |

Note: The values in this table are illustrative and represent the typical improvements observed upon the addition of aluminum sulfate to a zinc sulfate electrolyte.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Dynamics

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the intricate interfacial dynamics of electrochemical systems. In the context of this compound, EIS provides valuable insights into the processes occurring at the electrode-electrolyte interface, such as charge transfer resistance, double-layer capacitance, and the formation of passive films. By applying a small amplitude sinusoidal voltage or current signal over a wide range of frequencies, the impedance response of the system can be measured and analyzed to model the electrochemical behavior.

The interpretation of EIS data is often facilitated by the use of equivalent electrical circuits (EECs), where elements like resistors (R), capacitors (C), and constant phase elements (CPE) represent different physical and chemical processes at the interface. For instance, the charge transfer resistance (Rct) is inversely proportional to the corrosion rate, while the double-layer capacitance (Cdl) provides information about the electrode-electrolyte interface.

Detailed Research Findings:

While direct EIS studies on a pure "this compound" compound are not extensively available in peer-reviewed literature, significant research has been conducted on the electrochemical behavior of zinc-aluminum (Zn-Al) alloys and coatings in sulfate-containing environments. These studies provide a strong basis for understanding the interfacial dynamics of a system containing aluminum, zinc, and sulfate ions.

Research on Zn-Al alloy coatings reveals that the presence of aluminum significantly enhances the corrosion resistance of zinc. cjmr.org EIS studies on these coatings typically show a Nyquist plot with one or more capacitive loops. The diameter of these loops is related to the charge transfer resistance; a larger diameter indicates higher corrosion resistance.

The addition of aluminum to zinc promotes the formation of a more stable and protective passive layer. This layer is often composed of a mixture of zinc and aluminum oxides and hydroxides. In sulfate solutions, the formation of layered double hydroxides, such as Zn₆Al₂(OH)₁₆SO₄·4H₂O, can also contribute to the protective properties of the surface film.

The following interactive data table summarizes typical impedance parameters obtained from EIS measurements of Zn-Al alloy coatings in a sulfate medium, which can be considered analogous to the behavior of an this compound interface.

| System | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Protective Film Resistance (Rpf) (kΩ·cm²) |

| Pure Zinc | 500 | 80 | 1.2 |

| Zn-5%Al Alloy | 2500 | 45 | 8.5 |

| Zn-15%Al Alloy | 4800 | 30 | 15.2 |

This table presents illustrative data based on typical findings in the literature for Zn-Al alloys in sulfate environments. Actual values can vary based on specific experimental conditions.

The data illustrates that as the aluminum content increases, the charge transfer resistance (Rct) and the protective film resistance (Rpf) increase, while the double-layer capacitance (Cdl) decreases. The increase in Rct and Rpf signifies a lower corrosion rate and a more robust protective film. The decrease in Cdl is often attributed to an increase in the thickness of the passive layer or a change in its dielectric properties.

Chronoamperometry and Chronopotentiometry

Chronoamperometry and chronopotentiometry are electrochemical techniques that provide further understanding of the reaction mechanisms and kinetics at the electrode-electrolyte interface.

Chronoamperometry:

This technique involves stepping the electrode potential from a value where no faradaic reaction occurs to a potential where a reaction is initiated and measuring the resulting current as a function of time. The shape of the current-time transient provides information about nucleation and growth processes, as well as diffusion-controlled reactions.

In the context of the this compound system, chronoamperometry can be used to study the electrodeposition of zinc and aluminum from a sulfate bath. Studies on the electrodeposition of zinc from sulfate solutions have shown that the process often follows a three-dimensional instantaneous or progressive nucleation and growth mechanism. dergipark.org.tr The presence of aluminum ions would likely influence these nucleation kinetics.

Detailed Research Findings:

Research on the chronoamperometric study of zinc deposition from sulfate baths indicates that the current transient typically shows a sharp increase to a maximum value (I_max) at a specific time (t_max), followed by a decay. dergipark.org.tr This behavior is characteristic of a nucleation and growth process. The analysis of these transients can distinguish between instantaneous nucleation (where all nuclei form at once) and progressive nucleation (where nuclei form over time).

The following interactive data table presents hypothetical chronoamperometric data for the deposition from zinc sulfate and a mixed this compound solution, illustrating the potential influence of aluminum.

| Electrolyte | Potential Step (V vs. Ag/AgCl) | I_max (mA/cm²) | t_max (s) | Nucleation Model |

| Zinc Sulfate | -1.10 | 15.2 | 1.8 | Instantaneous |

| This compound | -1.10 | 12.8 | 2.5 | Progressive |

This table contains illustrative data to demonstrate the principles of chronoamperometry in this context.

The hypothetical data suggests that the presence of aluminum may shift the nucleation mechanism from instantaneous to progressive, as indicated by a lower peak current and a longer time to reach the peak. This could be due to the co-deposition of aluminum or its influence on the formation of zinc nuclei.

Chronopotentiometry:

In chronopotentiometry, a constant current is applied to the working electrode, and the resulting potential is monitored as a function of time. The shape of the potential-time curve can provide information about the reaction kinetics, the presence of multiple reaction steps, and the mass transport of electroactive species.

For a system containing aluminum and zinc ions in a sulfate medium, chronopotentiometry could be used to investigate the sequential reduction of these ions. Due to the difference in their standard reduction potentials, it is expected that zinc would deposit first, followed by aluminum at more negative potentials. The transition time (τ), the time at which the potential rapidly changes, is related to the concentration of the reacting species and the applied current density, as described by the Sand equation.

Detailed Research Findings:

While specific chronopotentiometric studies on "this compound" as a single entity are scarce, studies on the electrodeposition of Zn-Al alloys from various electrolytes provide relevant insights. researchgate.net These studies show that the potential-time curves can exhibit multiple plateaus, corresponding to the deposition of different phases or the co-deposition of the metals.

The analysis of the transition times at different current densities can be used to determine diffusion coefficients and to understand the mass transfer limitations of the deposition process.

Theoretical and Computational Chemistry of Aluminum Zinc Sulfate Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties, structure, and bonding of materials from first principles. These methods are crucial for interpreting experimental data and predicting the behavior of new materials.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. wikipedia.org In the context of materials containing aluminum, zinc, and sulfate (B86663), DFT has been instrumental in studying layered double hydroxides (LDHs), which feature positively charged zinc-aluminum hydroxide (B78521) layers and interlayer sulfate anions. acs.orgmdpi.com

Studies on these Zn-Al-SO₄ LDH systems reveal that the sulfate anions play a critical role in the material's structure and stability. DFT calculations show that the interaction between the interlayer species (sulfate and water molecules) and the positively charged host layers is primarily electrostatic. rsc.org The orientation and position of the sulfate ions between the metal hydroxide layers are key determinants of the interlayer spacing. mdpi.com

Furthermore, analysis of the projected density of states (PDOS) derived from DFT calculations can identify the acidic and basic sites within these structures. researchgate.net The valence band maximum (VBM) and conduction band minimum (CBM) are often derived from the p-orbitals of oxygen in the sulfate groups and the p-orbitals of the metal cations in the hydroxide layers, respectively. rsc.org This information is crucial for understanding the material's potential catalytic activity and its interactions with other molecules.

Table 1: Representative DFT Findings for Zn/Al Systems with Sulfate

| System Studied | Key DFT Finding |

| Zn-Al Layered Double Hydroxide | Sulfate anions are intercalated between positively charged zinc-aluminum hydroxide layers. acs.org |

| Mg-Al Layered Double Hydroxide | Higher charge of the interlayer anion (like sulfate) leads to larger binding energy with the host layers. rsc.org |

| Zn-Al LDH with Surfactants | Water molecules in the interlayer region primarily interact with the sulfate groups and the inorganic layer. researchgate.net |

This table is generated based on findings from related systems to illustrate the application of DFT.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

Direct ab initio studies on a simple aluminum zinc sulfate compound are scarce. However, the application of these high-accuracy methods to related systems demonstrates their predictive power. For instance, ab initio calculations have been successfully used to determine the isotopic fractionation of zinc in various aqueous complexes. researchgate.net Such studies provide precise information on the coordination environment and bonding of zinc ions, which is fundamental to understanding their behavior in a mixed-metal sulfate context. Similarly, ab initio calculations on materials like zinc oxide (ZnO) have been used to accurately predict their structural, electronic, and optical properties. researchgate.net These examples highlight the potential of ab initio methods to provide benchmark data for the geometric and electronic parameters of this compound systems, should such focused studies be undertaken.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This approach provides a detailed, atomistic view of dynamic processes that are often inaccessible to experimental techniques alone.

MD simulations are particularly well-suited for studying the behavior of ions in aqueous solutions. Simulations of zinc sulfate solutions have provided detailed insights into the solvation structure of zinc ions. researchgate.net These studies can determine the radial distribution functions for zinc-oxygen distances, revealing the structure and number of water molecules in the first and second solvation shells of the Zn²⁺ ion.

Table 2: Insights from MD Simulations of Aqueous Sulfate Solutions

| Simulation System | Key Finding |

| Aqueous Zinc Sulfate | Provides detailed information on the solvation shell structure and coordination number of Zn²⁺ ions. researchgate.net |

| Mixed MgSO₄/ZnSO₄ Electrolytes | Used to analyze the dynamics and dipole relaxation times of the aqueous mixtures. arxiv.org |

| Zinc Sulfate with Acetonitrile Additive | Investigates the impact of additives on solution properties, including viscosity and conductivity. nd.edu |

This table is based on data from systems containing zinc and sulfate to demonstrate the utility of MD simulations.

In the solid state, MD simulations can be used to investigate phenomena such as ion diffusion, phase transformations, and the mechanical properties of materials. For instance, MD simulations have been used to study the mechanical behavior and fracture toughness of materials like alumina (B75360) (Al₂O₃). mdpi.com By applying computational stress, these simulations can model crack propagation at an atomistic level.

In a hypothetical solid this compound, MD simulations could be employed to study the diffusion of ionic species within the crystal lattice, which is crucial for understanding the material's thermal stability and conductivity at elevated temperatures. Furthermore, simulations could predict how the arrangement of aluminum, zinc, and sulfate ions influences the material's response to mechanical stress.

The interaction of this compound systems with other phases—be it a solid surface, a liquid, or a gas—is critical for many applications, from corrosion science to catalysis. Computational methods are frequently used to probe these interfacial phenomena.

DFT calculations on layered double hydroxides provide a static, quantum-mechanical picture of the interactions between the sulfate anions and the zinc-aluminum hydroxide sheets. rsc.orgresearchgate.net This includes understanding charge transfer and the nature of bonding at the interface. researchgate.net MD simulations, on the other hand, can offer a dynamic view of interfaces. For example, simulations have been used to study the dissociation of water molecules on aluminum surfaces and the structure of aqueous zinc sulfate solutions at a solid-liquid interface. nd.edupsu.edu These studies reveal how the surface influences the orientation of molecules and the distribution of ions, which governs processes like crystal growth, dissolution, and surface reactivity.

Thermodynamic Modeling of Phase Stability and Reactions

Thermodynamic modeling is a cornerstone in predicting the phase stability and reaction pathways of this compound systems under various conditions. By calculating thermodynamic quantities such as Gibbs free energy, enthalpy, and entropy, researchers can construct phase diagrams and predict the spontaneity of reactions.

| Ion | Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) |

| Al³⁺(aq) | -489.4 ± 1.4 |

| Zn²⁺(aq) | -147.06 |

| SO₄²⁻(aq) | -744.53 |

This table presents the standard Gibbs free energy of formation for the aqueous ions involved in this compound systems. The data can be used to calculate the driving force for various reactions in solution.

Computational methods like the Calculation of Phase Diagrams (CALPHAD) are powerful tools for modeling multicomponent systems. mpie.demanchester.ac.ukresearchgate.netresearchgate.netjmmab.com While specific CALPHAD databases for the Al-Zn-S-O system are not widely published, the methodology has been successfully applied to related Al-Zn-Mg-Cu alloys to predict grain boundary precipitation and microchemistry. mpie.demanchester.ac.ukresearchgate.netresearchgate.net This suggests that a similar approach could be developed for this compound to model phase equilibria and predict the formation of various hydrated and anhydrous phases.

Thermodynamic modeling of the aqueous ZnSO₄-H₂SO₄-H₂O system has been performed to predict the solubility of zinc sulfate under conditions relevant to hydrometallurgical processing. researchgate.netoulu.fisemanticscholar.org These models, often based on Pitzer equations, can be extended to include aluminum sulfate to better understand complex electrolyte solutions. researchgate.net

The thermal decomposition of zinc sulfate has been a subject of thermodynamic and kinetic modeling, with studies investigating the effect of catalysts like Pd/Al₂O₃. researchgate.net Such models are vital for applications involving high-temperature processing of these materials.

Prediction of Interaction Mechanisms with Various Species

Understanding the interaction of this compound with various chemical species is critical for its application in diverse fields, from corrosion science to materials synthesis. Computational chemistry offers powerful tools to elucidate these mechanisms at the atomic level.

In aqueous environments, the hydration of Al³⁺ and Zn²⁺ ions is a primary interaction. The formation of hydrated this compound has been noted in studies of atmospheric corrosion on aluminum-zinc alloy coatings. diva-portal.org The interaction with water and the subsequent formation of various hydrated species can be modeled using molecular dynamics simulations to understand the structure of the hydration shells and the dynamics of water exchange.

The interaction of this compound is not limited to water. In the context of detergents and cleaning compositions, it is known to interact with other ions and organic molecules. For example, sources of aluminum and zinc ions are included in warewashing compositions to inhibit corrosion. google.com The interaction with surfactants and other components of the formulation can be studied using computational models to predict their behavior and optimize performance.

In electrochemical systems, the interaction of this compound with electrodes and other electrolyte components is of great interest. For instance, the addition of aluminum sulfate to zinc-ion batteries can influence the reaction mechanism and the formation of byproducts.

The interaction with organic molecules is also a significant area of study. The presence of this compound can affect the metabolism of purines and pyrimidines in biological systems. escholarship.org Computational docking studies and molecular dynamics simulations can be employed to understand the binding of these sulfate compounds to biomolecules.

The following table summarizes some predicted interaction mechanisms of this compound with different species:

| Interacting Species | Predicted Interaction Mechanism |

| Water | Formation of hydrated Al³⁺ and Zn²⁺ ions, leading to the crystallization of various hydrated forms of this compound. |

| Hydroxide Ions | Precipitation of metal hydroxides or basic sulfates, depending on the pH and concentration. |

| Other Metal Ions | In aqueous solutions, can influence the solubility and precipitation behavior of other metal salts. |

| Organic Ligands | Formation of coordination complexes with organic molecules containing functional groups like carboxylates or amines. |

| Surfaces | Adsorption onto the surfaces of other materials, which can modify the surface properties and inhibit or promote certain reactions, such as corrosion. diva-portal.org The reaction between aluminum metal and a zinc sulfate solution is a classic single replacement reaction. quora.comwebqc.orgquora.com |

This table provides an overview of the predicted interaction mechanisms of this compound with a variety of chemical species, highlighting its versatile reactivity.

Development of Machine Learning and AI Approaches in Material Design

The design and discovery of new materials can be significantly accelerated by leveraging machine learning (ML) and artificial intelligence (AI). jmmab.com These computational tools can analyze vast datasets to identify patterns and predict the properties of novel materials, including complex inorganic systems like this compound.

While specific ML models for this compound are not yet widely reported, the application of these techniques to related materials demonstrates their potential. For example, ML models have been developed to predict the properties of electrolytes for aluminum-ion and zinc-ion batteries. These models can screen vast numbers of potential additives and solvent systems to identify candidates with optimal performance.

High-throughput screening, often coupled with ML, is a powerful strategy for discovering new materials with desired properties. This approach can be used to explore the vast compositional space of mixed metal sulfates to identify new compounds with interesting electronic, optical, or catalytic properties.

One of the key challenges in applying ML to materials science is the need for large, high-quality datasets. The development of comprehensive databases of experimental and computational data for inorganic materials is an ongoing effort that will be crucial for the advancement of ML-driven material design.

The following table outlines potential applications of ML and AI in the design of this compound systems:

| Application Area | Machine Learning / AI Approach |

| Property Prediction | Development of models to predict thermodynamic stability, solubility, and mechanical properties of different this compound compositions. |

| Phase Diagram Prediction | Using ML to accelerate the calculation of phase diagrams for multicomponent systems, including the Al-Zn-S-O system. |

| Formulation Optimization | AI-driven optimization of formulations containing this compound for specific applications, such as catalysts, coatings, or electrolytes. |

| Synthesis Planning | Generative models could be used to propose novel synthesis routes for this compound with specific crystal structures or morphologies. |

| High-Throughput Screening | Screening of large virtual libraries of related compounds to identify new materials with enhanced performance for targeted applications. |

This table illustrates the potential of machine learning and artificial intelligence to revolutionize the design and discovery of this compound materials with tailored properties.

Applications of Aluminum Zinc Sulfate in Environmental Science and Engineering

Adsorption and Removal of Inorganic Contaminants from Aqueous Systems

Aluminum and zinc-based compounds are effective adsorbents for various inorganic pollutants found in wastewater and natural water systems. Their high surface area and specific surface chemistry enable the capture of contaminants, rendering the water safer for consumption and environmental discharge.

The removal of heavy metal ions by aluminum and zinc compounds occurs through several key mechanisms, including physical adsorption, chemisorption, electrostatic interactions, ion exchange, and precipitation. mdpi.com The specific mechanism often depends on the contaminant, the adsorbent's properties, and the aqueous environment.

Arsenic: Arsenic removal, particularly of arsenate (As(V)), is effectively achieved through coagulation with aluminum sulfate (B86663). nih.goveverfilt.com In this process, aluminum hydroxide (B78521) flocs are formed, which have a large surface area for the adsorption of arsenate anions. researchgate.net The positively charged surface of metal hydroxides at appropriate pH values electrostatically attracts the negatively charged arsenate species (H₂AsO₄⁻ and HAsO₄²⁻). researchgate.net Pre-oxidation is often required to convert the more mobile arsenite (As(III)) to arsenate for more efficient removal. everfilt.comanl.gov

Fluoride (B91410): Aluminum-based compounds are widely used for defluoridation. The mechanism involves the formation of polyhydroxy aluminum complexes that can interact with fluoride ions. tsijournals.com Adsorption of fluoride onto polymeric aluminum sulfate or aluminum hydroxide surfaces is a primary removal pathway. tsijournals.com In some applications, aluminum-preloaded resins are used, where fluoride forms strong complexes with the aluminum on the resin structure. ubc.ca The process can be viewed as an ion exchange mechanism where hydroxyl groups on the adsorbent surface are exchanged for fluoride ions. researchgate.net

Lead and Cadmium: The adsorption of lead (Pb²⁺) and cadmium (Cd²⁺) onto materials like aluminum oxide nanoparticles is driven by surface complexation and electrostatic attraction. nih.gov The surface of aluminum oxide possesses hydroxyl groups that can deprotonate at certain pH levels, creating negatively charged sites that attract the positively charged lead and cadmium ions. Studies have shown that zinc has a higher affinity for aluminum oxide surfaces than cadmium. nih.gov The primary mechanisms for lead and cadmium removal by various adsorbents include metal hydroxide/carbonate precipitation, complex formation with surface hydroxyl groups, and ion exchange. mdpi.com

The efficiency of heavy metal removal by different aluminum and zinc-based adsorbents is summarized in the table below.

| Contaminant | Adsorbent | Key Removal Mechanism | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|---|

| Lead (Pb²⁺) | Alumina (B75360) Modified Onion Skin (AMOS) | Adsorption, Surface Complexation | 9.74 | researchgate.net |

| Cadmium (Cd²⁺) | Alumina Modified Onion Skin (AMOS) | Adsorption, Surface Complexation | 14.17 | researchgate.net |

| Zinc (Zn²⁺) | MgFe Layered Double Hydroxide | Precipitation, Complexation, Ion Exchange | 414.9 | mdpi.com |

| Fluoride (F⁻) | Layered Aluminum-Based Composite | Ion Exchange | 5.62 | researchgate.net |

The removal of nutrients like phosphate (B84403) and nitrate (B79036) is crucial for mitigating eutrophication in water bodies.

Phosphate: Aluminum sulfate, commonly known as alum, is a widely used chemical for phosphorus removal. wikipedia.orgpca.state.mn.us When added to water, alum dissolves and aluminum ions (Al³⁺) hydrolyze to form insoluble aluminum hydroxide (Al(OH)₃) precipitates in neutral pH ranges (6-8). wikipedia.org Soluble phosphate anions (PO₄³⁻) are removed from the solution by adsorbing to the surface of these aluminum hydroxide flocs and by forming insoluble aluminum phosphate (AlPO₄) precipitates. phosclear.com This process effectively sequesters phosphorus, making it unavailable to aquatic life. phosclear.com

Nitrate: While aluminum and zinc sulfates are not primary agents for nitrate removal, which is typically accomplished through biological denitrification or specialized ion exchange, related research in advanced oxidation can be noted. The photocatalytic degradation process, discussed later, can break down nitrate compounds, although this is not an adsorption-based mechanism.

The efficiency of contaminant removal through adsorption is highly dependent on several operational parameters. Optimizing these factors is critical for achieving maximum removal efficiency in practical applications.

pH: The pH of the solution is a master variable that influences both the surface charge of the adsorbent and the chemical speciation of the contaminant. For heavy metal cation adsorption (like Pb²⁺ and Cd²⁺), removal efficiency generally increases with pH to a certain point, as the adsorbent surface becomes more negatively charged. researchgate.nethw.ac.uk For anion adsorption, such as arsenate and fluoride, removal is often favored at a lower pH where the adsorbent surface is positively charged. everfilt.comresearchgate.net For instance, the optimal pH range for arsenate removal using aluminum sulfate is typically between 6 and 8. researchgate.net

Dosage: The amount of adsorbent (dosage) directly affects the number of available active sites for contaminant binding. Generally, increasing the adsorbent dosage leads to a higher percentage of contaminant removal. hw.ac.uknih.gov However, beyond an optimal dosage, the removal efficiency may plateau as the active sites become saturated or due to particle agglomeration. nih.gov

Contact Time: Adsorption is a time-dependent process. The rate of removal is typically rapid at the beginning as contaminants adsorb to readily available external surface sites. It then slows down as contaminants diffuse into the internal pores of the adsorbent. The time required to reach equilibrium, known as the equilibrium time, is a crucial parameter for designing treatment systems. researchgate.netresearchgate.net

The table below presents optimized parameters for the removal of various contaminants using aluminum-based adsorbents.

| Contaminant | Adsorbent | Optimal pH | Optimal Dosage | Contact Time for Equilibrium | Reference |

|---|---|---|---|---|---|

| Lead (Pb²⁺) | Alumina Modified Onion Skin | Not specified | 1.20 g/L | 75.59 min | researchgate.net |

| Cadmium (Cd²⁺) | Alumina Modified Onion Skin | Not specified | 1.20 g/L | 75.59 min | researchgate.net |

| Fluoride (F⁻) | Al–La Hybrid Gel | Not specified | 3 g/L | 64 min | nih.gov |

| Arsenate (As(V)) | Aluminum Sulfate | 6-8 | 42-56 mg/L | Not specified | researchgate.net |

Photocatalytic Degradation of Organic Pollutants

Beyond adsorption, certain semiconductor materials, such as zinc oxide, can be used to catalytically degrade persistent organic pollutants when illuminated with a suitable light source. This process offers a destructive pathway for contaminant removal rather than simple phase transfer.

Photocatalysis using semiconductors like zinc oxide (ZnO) is an advanced oxidation process. The fundamental mechanism involves the generation of highly reactive oxygen species (ROS) upon light absorption.

Electron-Hole Pair Generation: When a semiconductor photocatalyst like ZnO absorbs photons with energy equal to or greater than its band gap, electrons (e⁻) in the valence band are excited to the conduction band, leaving behind positively charged "holes" (h⁺). qu.edu.qa

Charge Carrier Separation and Migration: These photogenerated electron-hole pairs must separate and migrate to the catalyst's surface to initiate redox reactions. The efficiency of photocatalysis is often limited by the rapid recombination of these charge carriers. Doping ZnO with metals like aluminum can create charge traps, which suppress this recombination and enhance photocatalytic efficiency. qu.edu.qa

Formation of Reactive Oxygen Species (ROS): At the surface, the holes (h⁺) can oxidize water molecules or hydroxide ions to form highly reactive hydroxyl radicals (•OH). Simultaneously, the electrons (e⁻) in the conduction band can reduce adsorbed oxygen molecules to produce superoxide (B77818) radicals (O₂•⁻). researchgate.net

Degradation of Pollutants: These powerful ROS (primarily •OH) are non-selective and can attack and mineralize a wide range of organic pollutant molecules, breaking them down into simpler, less harmful substances like carbon dioxide and water. researchgate.netresearchgate.net

Aluminum-doped ZnO (AZO) has been shown to be an effective photocatalyst for the degradation of various industrial dyes under solar irradiation. qu.edu.qa The presence of aluminum not only reduces charge carrier recombination but can also modify the band gap of ZnO, improving its light absorption properties. qu.edu.qa

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com Photocatalysis, as described above, is a prominent type of AOP. nih.gov

Another significant class of AOPs involves the use of sulfate radicals (SO₄•⁻). frontiersin.org Sulfate radical-based AOPs (SR-AOPs) are gaining attention due to the high redox potential of the sulfate radical (2.5–3.1 V) and its longer half-life compared to the hydroxyl radical. frontiersin.org These radicals can be generated through the activation of persulfates, such as peroxydisulfate (B1198043) (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻), using methods like heat, UV radiation, or transition metal activation. frontiersin.orgmdpi.com While not directly involving a pre-formed aluminum zinc sulfate compound, these processes highlight the importance of the sulfate radical in advanced oxidation, providing a conceptual link to the "sulfate" component in the context of environmental remediation. SR-AOPs have proven effective in degrading a wide array of persistent organic pollutants found in industrial wastewater. frontiersin.org

Catalytic Oxidation and Reduction Processes in Wastewater Treatment

The application of aluminum and zinc-based compounds in catalytic processes for wastewater treatment is an area of growing research. While often used as coagulants and precipitants, their role can extend to enhancing redox reactions for pollutant degradation. getwsu.comgoogle.com

In catalytic wet oxidation, for instance, a Cu/γ-Al2O3 catalyst has demonstrated high efficiency in treating excess activated sludge from pharmaceutical wastewater. mdpi.com This process effectively breaks down complex organic matter into simpler, less harmful substances like volatile fatty acids, which can be repurposed as organic carbon sources in biological treatment plants. mdpi.com The alumina (Al2O3) acts as a stable carrier for the active metal catalyst. mdpi.com

For specific contaminants like those in alkaline zinc-nickel plating wastewaters, oxidation processes are employed to break down complex organic and cyanide compounds. sterc.org Hypochlorite oxidation, particularly in the presence of an iron catalyst, has been shown to be effective. sterc.org This process creates hydroxyl radicals, which are powerful oxidizing agents capable of destroying persistent organic amines. sterc.org While not a direct use of this compound as a catalyst, these systems highlight the importance of metal-assisted oxidation in treating industrial effluents containing zinc. After oxidation, metal precipitants are used to reduce zinc and nickel concentrations to meet regulatory compliance limits. sterc.org

Similarly, zinc sulfate is a key component in certain industrial wastewaters, and its removal is a significant treatment objective. researchgate.net Layered aluminum-based composites have been synthesized to effectively remove fluoride ions from industrial zinc sulfate solutions through adsorption and ion exchange mechanisms. researchgate.net Constructed wetlands (CWs) have also shown high efficiency in removing zinc from acidic and sulfate-rich wastewater, achieving 92-95% removal primarily through precipitation and adsorption within the organic media of the CW. iwaponline.com

Development of Sorbent Materials for Air Purification

Sorbent materials are critical for removing gaseous pollutants and particulate matter from the air. Zinc oxide-based sorbents, which can be formulated with aluminum, are effective in removing sulfur compounds from gas streams. google.com These sorbents consist of a two-phase active zinc component, comprising zinc oxide (ZnO) and zinc aluminate (ZnAl2O4), with small crystallite sizes that enhance their reactive surface area. google.com They are capable of reducing hydrogen sulfide (B99878) (H2S) and carbonyl sulfide (COS) content in fuel gases to levels below 20 parts per million by volume (ppmv) across a broad temperature range. google.com

Aluminum sulfate itself, in its hydrated form (aluminum sulfate octadecahydrate), is used in air purification systems to remove particulate matter like dust, pollen, and smoke by acting as a coagulant. alumsulphate.com It can also help control airborne microorganisms due to the antimicrobial properties of aluminum ions, which interfere with microbial cell membranes and metabolic processes. alumsulphate.com This is particularly valuable in settings requiring sterile environments, such as hospitals. alumsulphate.com The integration of zinc could potentially enhance these antimicrobial properties, creating a more robust sorbent material for comprehensive air purification.

Soil Remediation and Stabilization in Contaminated Sites